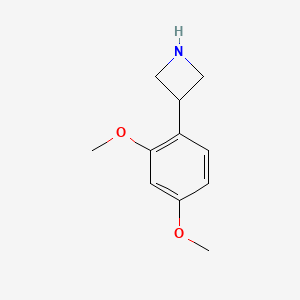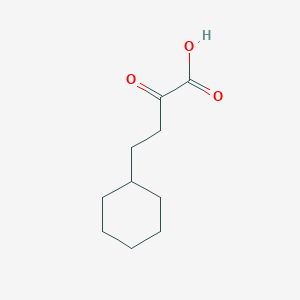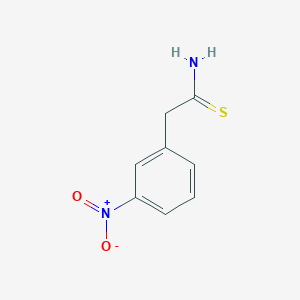
2-(3-Nitrophenyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Nitrophenyl)ethanethioamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanethioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)ethanethioamide typically involves the reaction of 3-nitrobenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Nitrophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(3-aminophenyl)ethanethioamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenyl)ethanethioamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethanethioamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in various effects.
Comparación Con Compuestos Similares
- 2-(4-Nitrophenyl)ethanethioamide
- 2-(2-Nitrophenyl)ethanethioamide
- 2-(3-Nitrophenyl)ethanamide
Comparison: 2-(3-Nitrophenyl)ethanethioamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2O2S |
|---|---|
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
2-(3-nitrophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)5-6-2-1-3-7(4-6)10(11)12/h1-4H,5H2,(H2,9,13) |
Clave InChI |
XFAIUCDTGHKYDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


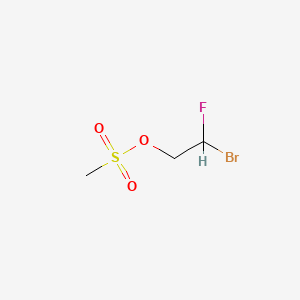
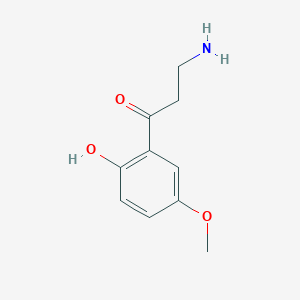
![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
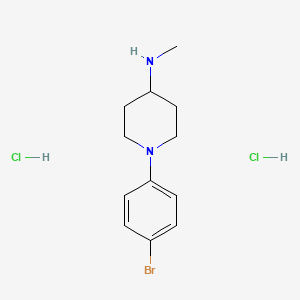
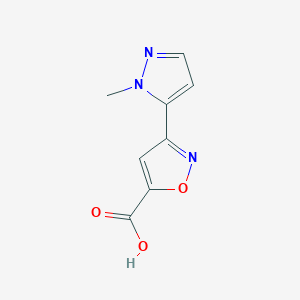
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)

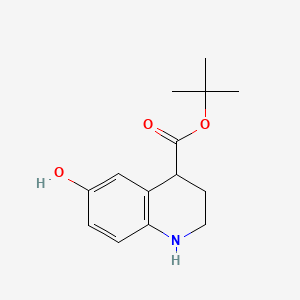
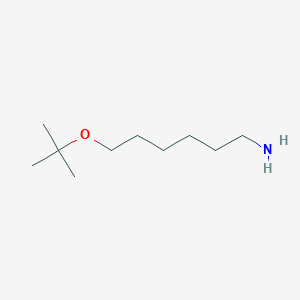
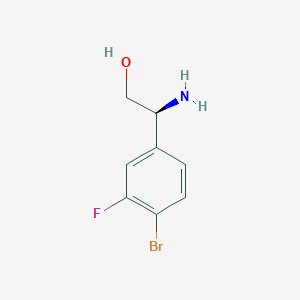

![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
